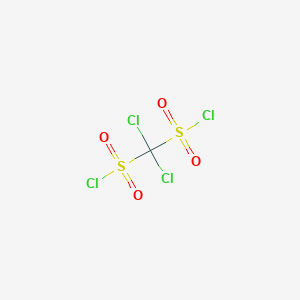
Dichloromethanedisulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethanedisulfonyl dichloride is an organosulfur compound characterized by the presence of two sulfonyl chloride groups attached to a methylene bridge. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloromethanedisulfonyl dichloride can be synthesized through the chlorination of methanedisulfonic acid. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled temperature conditions to avoid decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous chlorination of methanedisulfonic acid in a reactor equipped with temperature control and efficient gas handling systems to manage the release of hydrogen chloride gas.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products:
Sulfonamides: When reacted with amines.
Sulfonate Esters: When reacted with alcohols.
Sulfonate Thioesters: When reacted with thiols.
Scientific Research Applications
Dichloromethanedisulfonyl dichloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in the synthesis of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological activity of the molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The reactivity of dichloromethanedisulfonyl dichloride is primarily due to the electrophilic nature of the sulfonyl chloride groups. These groups readily react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Contains a single sulfonyl chloride group and is less reactive compared to dichloromethanedisulfonyl dichloride.
Ethanesulfonyl Chloride: Similar structure but with an ethylene bridge instead of a methylene bridge, leading to different reactivity and applications.
Benzenesulfonyl Chloride: Contains a benzene ring, which significantly alters its reactivity and applications.
Uniqueness: this compound is unique due to the presence of two sulfonyl chloride groups, which enhances its reactivity and makes it a versatile reagent in various chemical synthesis processes.
Properties
CAS No. |
60812-39-7 |
|---|---|
Molecular Formula |
CCl4O4S2 |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
dichloromethanedisulfonyl chloride |
InChI |
InChI=1S/CCl4O4S2/c2-1(3,10(4,6)7)11(5,8)9 |
InChI Key |
VBVGILCXEMUOIV-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)Cl)(S(=O)(=O)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















